Product packaging for Monuron TCA(Cat. No.:CAS No. 140-41-0)

Monuron TCA

Cat. No.: B087056
CAS No.: 140-41-0
M. Wt: 362 g/mol
InChI Key: DUQGREMIROGTTD-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Monuron (B1676734) and Trichloroacetic Acid (TCA) as Herbicides

The story of Monuron TCA is intrinsically linked to the individual histories of its two active ingredients, Monuron and Trichloroacetic Acid (TCA). Both chemicals were introduced as herbicides in the mid-20th century and saw widespread use before facing regulatory scrutiny and eventual discontinuation in many regions.

Monuron, a phenylurea herbicide, was introduced around 1952. herts.ac.ukinchem.orgnih.gov It acts as a nonselective, systemic herbicide that inhibits photosynthesis. herts.ac.ukinchem.org Its primary initial applications were for the control of a wide range of annual and perennial broadleaf weeds and grasses. herts.ac.uk It was particularly used as a soil sterilant in non-cropped areas like industrial sites, rights-of-way, and drainage ditch banks. herts.ac.ukinchem.org At lower application rates, Monuron also found use as a pre- or post-emergence herbicide in certain agricultural settings, including on crops like asparagus, cotton, ornamental shrubs, and sugar beet. herts.ac.ukiarc.fr In 1964, Monuron was a leading herbicide used by farmers in the United States, with significant application in cotton and fruit and vegetable crops. epa.gov

Trichloroacetic acid (TCA), specifically its sodium salt, was introduced as a herbicide in the late 1940s and early 1950s. researchgate.netwikipedia.orgatamanchemicals.com It is a strong organic acid that was used as a broad-spectrum herbicide, primarily for the control of monocotyledons, such as wild grasses. researchgate.netontosight.ai TCA was often used to control weeds in crops like brassicas. researchgate.net It functions by precipitating protein within plant cells. umn.edu

Table 1: Timeline of Monuron and TCA Introduction and Use

Year Event
1839 Trichloroacetic acid discovered by Jean-Baptiste Dumas. wikipedia.orgatamanchemicals.com
1940s Trichloroacetic acid (TCA) introduced as a herbicide. researchgate.netresearchgate.net
1952 Monuron introduced as a herbicide. herts.ac.ukinchem.orgnih.gov
1950s Sodium salt of TCA used as an herbicide. wikipedia.orgatamanchemicals.com
1964 Monuron was a top-ranking farm crop herbicide in the U.S. epa.gov

The widespread use of both Monuron and TCA eventually led to regulatory reviews and restrictions. Monuron is now considered an obsolete herbicide in many countries, including not being approved for use in Great Britain and the European Union. herts.ac.ukherts.ac.uk Concerns over its potential as a carcinogen and its persistence in soil and potential to leach into groundwater contributed to its decline. herts.ac.uk The production of Monuron and its trichloroacetate (B1195264) salt was discontinued (B1498344) in the USA in 1988. iarc.fr

The use of TCA as a herbicide also faced regulatory pressure and was largely discontinued. researchgate.net Its use has been banned in several European countries due to concerns over its toxicity. researchgate.net In the late 1980s and early 1990s, regulators removed the sodium salt of TCA from the market. wikipedia.orgatamanchemicals.com The availability of newer, more effective herbicides that worked at lower concentrations also contributed to the decline in TCA's use. researchgate.net

In the United States, as concerns about certain pesticides grew, programs were initiated to evaluate substitute chemicals. A 1975 report from the U.S. Environmental Protection Agency (EPA) as part of the "Substitute Chemical Program" conducted an initial scientific and microeconomic review of Monuron. epa.gov This program was designed to research and test substitute chemicals for those pesticides that were canceled, suspended, or under review for potential adverse effects. epa.gov The review of Monuron, including its formulations with TCA, was part of a broader effort to assess the suitability of alternative pest control methods. epa.gov

Formulation and Application Contexts of this compound Mixtures

Monuron and TCA were not only used individually but also in combined formulations, marketed to provide a broader spectrum of weed control.

This compound was available in several formulations. These included granular forms with varying concentrations of the combined active ingredients, such as 5.5%, 11%, and 22%. epa.gov A liquid-oil concentrate formulation containing 32.4% of the active ingredient was also available. epa.gov These formulations were often sold under trade names like "Urox". epa.govdtic.mil The choice between granular and liquid formulations often depended on the target application area and the type of vegetation being controlled. cambridge.org Granular formulations were often preferred for controlling rooted aquatic plants along the edges of ponds and lakes, while liquid concentrates were considered superior for controlling algae and emergent or floating aquatic plants. cambridge.org

The combination of Monuron and TCA was utilized for broad-spectrum weed control in both agricultural and non-agricultural settings. epa.govepa.gov In agriculture, it was used around farm buildings, fencerows, and on farm roads. epa.gov However, a significant portion of its use was in non-agricultural areas. epa.gov These included industrial and commercial premises such as tank farms, lumber yards, storage areas, and plant sites. epa.gov It was also used on rights-of-way for highways, railroads, and utilities, as well as around domestic dwellings and schools. epa.gov In California during the early 1970s, a larger quantity of Monuron (including Monuron-TCA) was used for nonagricultural purposes compared to farm uses. epa.gov

Classification within Herbicide Chemistry and Action

Monuron as a Phenylurea Herbicide

Monuron is classified as a phenylurea herbicide. medchemexpress.comresearchgate.net This class of herbicides is recognized for its role in inhibiting photosynthesis. medchemexpress.comresearchgate.netontosight.ai The mechanism of action for phenylurea herbicides like monuron involves the blockage of electron flow in photosystem II (PSII). researchgate.netresearchgate.net This disruption prevents the plant from producing the energy it needs to survive, ultimately leading to its death. researchgate.netontosight.ai Specifically, monuron binds to the D1 protein within PSII, obstructing the electron transport chain and halting the production of ATP and NADPH, which are vital for plant growth. ontosight.ai This inhibition of the Hill reaction, a light-dependent process in photosynthesis, is the primary way monuron exerts its herbicidal effects. ontosight.ai Research has also suggested that monuron may interact with flavin molecules in the chloroplast, further contributing to its inhibitory effects on photosynthesis. annualreviews.org

Table 1: Characteristics of Monuron as a Phenylurea Herbicide

Characteristic Description Source
Herbicide Class Phenylurea medchemexpress.comresearchgate.netherts.ac.uk
Primary Mode of Action Photosynthesis inhibitor medchemexpress.comresearchgate.netherts.ac.uk
Specific Target Photosystem II (PSII) researchgate.netresearchgate.net
Mechanism Blocks electron transport by binding to the D1 protein, inhibiting the Hill reaction. researchgate.netontosight.aiontosight.ai
Result Prevents production of ATP and NADPH, leading to plant death. ontosight.ai

TCA as a Chlorinated Aliphatic Acid Herbicide

Trichloroacetic acid (TCA) belongs to the chlorinated aliphatic acid group of herbicides. umn.edupsu.edu Unlike monuron, the primary mode of action for TCA is the precipitation of protein within plant cells. umn.edu This action disrupts normal cellular function and leads to the death of the plant. TCA is particularly effective against grasses. umn.edupsu.edu It is absorbed from the soil and modifies protein structure, causing chlorosis and necrosis in plants. mcdowellsonoran.org Some research also suggests that TCA can inhibit the synthesis of very long-chain fatty acids, which can affect the formation of the plant's protective cuticle. cambridge.org

Table 2: Characteristics of TCA as a Chlorinated Aliphatic Acid Herbicide

Characteristic Description Source
Herbicide Class Chlorinated Aliphatic Acid umn.edupsu.edu
Primary Mode of Action Protein precipitation/modification umn.edumcdowellsonoran.org
Secondary Mode of Action Inhibition of fatty acid synthesis cambridge.org
Primary Target Weeds Grasses umn.edupsu.edu
Result Disruption of cellular function, chlorosis, and necrosis. umn.edumcdowellsonoran.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12Cl4N2O3 B087056 Monuron TCA CAS No. 140-41-0

Properties

IUPAC Name

3-(4-chlorophenyl)-1,1-dimethylurea;2,2,2-trichloroacetic acid
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InChI

InChI=1S/C9H11ClN2O.C2HCl3O2/c1-12(2)9(13)11-8-5-3-7(10)4-6-8;3-2(4,5)1(6)7/h3-6H,1-2H3,(H,11,13);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQGREMIROGTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)Cl.C(=O)(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H12Cl4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6040325
Record name Monuron TCA
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Molecular Weight

362.0 g/mol
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Vapor Pressure

0.000047 [mmHg]
Record name Monuron trichloroacetate
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CAS No.

140-41-0
Record name 3-(p-Chlorophenyl)-1,1-dimethyl urea trichloroacetate
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Record name Monuron TCA
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Record name 3-(4-chlorophenyl)-1,1-dimethyluronium trichloroacetate;monuron-TCA
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Record name MONURON TCA
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Mechanisms of Herbicidal Action: Unraveling Phytotoxicity Pathways

Photosystem II Inhibition by Monuron (B1676734)

Monuron is a systemic, non-selective herbicide that belongs to the phenylurea class. researchgate.netherts.ac.uk Its primary mode of action is the inhibition of photosynthesis, a fundamental process for plant survival. researchgate.net This inhibition occurs at a specific site within the photosynthetic apparatus, namely Photosystem II (PSII).

Interference with Oxygen-Liberating Pathway in Photosynthesis

The herbicidal action of monuron is attributed in part to the accumulation of a substance that is toxic to the oxygen-liberating pathway in photosynthesis. epa.gov This pathway, also known as the oxygen-evolving complex, is responsible for the splitting of water molecules, which releases oxygen, protons, and electrons. doubtnut.comwikipedia.org These electrons are crucial for the photosynthetic electron transport chain. By interfering with this process, monuron effectively halts the flow of electrons at its very beginning. researchgate.net The blockage of electron transport in PSII not only stops the production of energy and reducing power (ATP and NADPH) needed for carbon fixation but also leads to the formation of highly reactive molecules that cause cellular damage. ucanr.edu

Formation of Charge-Transfer Complexes with Flavins

Research has indicated that phenylurea herbicides like monuron can interact with flavins, a class of organic compounds that includes Flavin Mononucleotide (FMN). annualreviews.org It is suggested that these herbicides form stable charge-transfer complexes with excited flavin molecules. annualreviews.orgrsc.org A charge-transfer complex is a molecular association where a fraction of electronic charge is transferred between the molecular entities. In this context, the flavin molecule, upon excitation by light, can interact with monuron, leading to a change in the reactivity of the excited flavin. annualreviews.org This interaction is believed to play a role in the herbicidal effect of monuron by interfering with the normal function of flavins or flavoproteins within the photosynthetic pathway. annualreviews.orgresearchgate.net

Correlation between Photochemical Reactivity with Flavin Mononucleotide (FMN) and Photosynthesis Inhibition

A significant correlation has been observed between the photochemical reactivity of phenylurea compounds with FMN and their ability to inhibit photosynthesis. researchgate.netalljournals.cn Studies have shown that the ability of various phenylureas to inhibit CO2 fixation in algae corresponds to their reactivity with FMN. annualreviews.org This suggests that the interaction between monuron and FMN is a key aspect of its herbicidal mechanism. researchgate.net It has been postulated that monuron's inhibitory effect on photosynthesis arises from its interaction with FMN or a flavoprotein in the electron transport pathway. annualreviews.org

Protein Modification by Trichloroacetic Acid (TCA)

Trichloroacetic acid (TCA) is a contact herbicide that can also be absorbed by the roots. cas.czresearchgate.net Its phytotoxic effects are distinct from those of monuron and are primarily associated with the disruption of cellular structures and functions.

Synergistic or Antagonistic Effects in Monuron TCA Mixtures on Target Organisms

The combination of monuron and TCA in a single formulation raises the question of how these two herbicides interact in their effect on target plants. The nature of this interaction can be synergistic, where the combined effect is greater than the sum of their individual effects, or antagonistic, where the combined effect is less.

Studies have demonstrated that combinations of TCA with phenylurea herbicides, including monuron, can result in synergistic effects. cambridge.org A bioassay using rice showed that the combination of TCA and monuron was synergistic in reducing root length. cambridge.org This suggests that the two compounds can enhance each other's herbicidal activity. However, the nature of these interactions can be complex and may vary depending on the target organism and the specific conditions. While some combinations show synergy, others might exhibit additive or even antagonistic responses. cambridge.org For instance, in some cases, the presence of one herbicide might interfere with the uptake or action of the other. The synergistic effect of this compound mixtures can lead to a more effective control of a broader spectrum of weeds.

Herbicide CombinationObserved Effect on Rice Root Length
Trichloroacetic acid (TCA) + MonuronSynergistic
Trichloroacetic acid (TCA) + Fenuron (B33495)Synergistic
Trichloroacetic acid (TCA) + Diuron (B1670789)Synergistic
Dalapon + MonuronSynergistic

Environmental Fate and Transport Dynamics of Monuron Tca

Degradation Pathways and Kinetics

The degradation of Monuron (B1676734) in the environment is a complex process influenced by factors such as sunlight, microbial activity, soil composition, and moisture. Both photodegradation and biodegradation play significant roles in its transformation.

Photodegradation Mechanisms and Products

Photodegradation, or photolysis, is a key abiotic process in the breakdown of Monuron, particularly in surface waters and on soil surfaces where it is exposed to sunlight. acs.org This process involves the absorption of light energy, which leads to chemical changes in the herbicide's molecular structure.

During the photolysis of Monuron, one of the identified transformation products is Fenuron (B33495). acs.org This transformation involves a reductive dechlorination, where the chlorine atom on the p-chlorophenyl group of Monuron is removed, resulting in the formation of 3-phenyl-1,1-dimethylurea, which is Fenuron. acs.org Studies have identified Fenuron as a product when Monuron is irradiated, indicating that this is a notable pathway in its environmental degradation. acs.org

Besides Fenuron, the photolysis of Monuron yields several other products. These can include demethylated and completely monodemethylated compounds, phenolic products such as 3-(2-hydroxy-4-chlorophenyl)-1,1-dimethylurea, and various substituted biphenyls. nih.gov

Ultraviolet (UV) radiation is the primary driver of Monuron's photochemical decomposition. acs.org Controlled laboratory studies have demonstrated that Monuron undergoes a distinct photochemical reaction when irradiated with UV light. acs.org The extent of this degradation is progressive, with an increasing breakdown of the chemical corresponding to an increase in the duration of irradiation. acs.org

The effectiveness of UV radiation in degrading Monuron varies with the wavelength. Research comparing different UV ranges has shown that far-ultraviolet light causes the most significant changes and losses of the herbicide, while near-ultraviolet irradiation results in the least degradation. nih.gov In natural environmental conditions, the photodegradation of Monuron in an aqueous solution exposed to sunlight has an estimated half-life of 15 days. nih.gov One study observed an 83% loss of Monuron in an aqueous solution after 48 days of exposure to sunlight. nih.gov

Table 1: Photodegradation of Monuron Under Different Light Conditions

Light Source/ConditionExposure DurationObserved Degradation/LossSource
Natural Sunlight48 days83% loss nih.gov
Natural Sunlight-Estimated half-life of 15 days nih.gov
Mercury Vapor UV Lamp28 hoursProgressive degradation acs.org

Biodegradation Processes

Biodegradation is considered the most significant process for the removal of Monuron from most soil and water systems. nih.gov This process relies on microorganisms, such as bacteria and fungi, to break down the herbicide's structure.

The persistence of Monuron in soil is largely determined by the rate of microbial decomposition. The half-life of Monuron in field soils can vary significantly, ranging from less than 30 days to as long as 166 days. nih.gov This variability is influenced by several environmental factors; biodegradation is generally favored by high temperatures, adequate moisture, and high organic matter content in the soil. nih.gov

A variety of soil microorganisms have been identified as capable of degrading Monuron. These include several genera of bacteria, such as Pseudomonas, Xanthomonas, Sarcina, and Bacillus, as well as fungi like Penicillium and Aspergillus. nih.gov Under anaerobic conditions, however, the degradation of Monuron may be significantly slower, leading to its persistence in soil and sediments. nih.gov

Table 2: Reported Half-Life of Monuron in Soil

Soil ConditionHalf-Life RangeKey Influencing FactorsSource(s)
Field Soils< 30 to 166 daysTemperature, Moisture, Organic Matter nih.gov

The microbial breakdown of phenylurea herbicides like Monuron typically follows a sequential pathway involving N-dealkylation and hydroxylation. oup.com The process for N,N-dimethyl-substituted phenylureas generally proceeds as follows:

First N-demethylation: The initial step involves the removal of one of the two methyl groups from the terminal nitrogen atom of the urea (B33335) side chain. oup.com

Second N-demethylation: Subsequently, the second methyl group is removed. oup.com

Hydrolysis: Following the demethylation steps, the urea side chain is cleaved through hydrolysis, which results in the formation of an aniline (B41778) derivative. oup.com In the case of Monuron, this would be 4-chloroaniline (B138754).

Ring Hydroxylation: Hydroxylation of the aromatic ring can also occur, where a hydroxyl group is added to the phenyl ring. nih.gov Hydroxylation products of Monuron have been identified in soil. nih.gov

This step-by-step degradation transforms the parent herbicide into a series of intermediate metabolites, which can then be further broken down by microorganisms. oup.com

Hydrolysis and Oxidation Stability

Monuron TCA exhibits stability towards moisture and oxidation at room temperature. nih.gov However, the rate of hydrolysis increases significantly under elevated temperatures and more acidic or alkaline conditions. nih.gov In neutral solutions at room temperature, hydrolysis is negligible. nih.gov

Trichloroacetic Acid (TCA) Degradation

Trichloroacetic acid (TCA), a component of this compound, undergoes degradation in the environment through various pathways. It is a known phytotoxic compound that was previously used as a potent herbicide. researchgate.net TCA can be formed as a by-product of the ambient degradation of tetrachloroethene and 1,1,1-trichloroethane (B11378). researchgate.netnih.gov

Dehydrohalogenation and Hydrolysis as Predominant Pathways for 1,1,1-TCA

The degradation of 1,1,1-trichloroethane (1,1,1-TCA), a precursor to TCA, occurs via two main abiotic pathways: hydrolysis and elimination (dehydrohalogenation). clu-in.orgepa.gov Hydrolysis of 1,1,1-TCA leads to the formation of acetic acid, while dehydrohalogenation results in the production of 1,1-dichloroethene (1,1-DCE). clu-in.orgepa.gov The dehydrochlorination of 1,1,1-trichloroethane to 1,1-dichloroethene can be catalyzed by γ-alumina. researchgate.net

Under anaerobic conditions, 1,1,1-TCA can be biologically degraded through reductive dechlorination to 1,1-dichloroethane (B41102) (DCA), then to chloroethane, and finally to ethane. frontiersin.org Aerobic transformation of 1,1,1-TCA by certain bacteria can yield 2,2,2-trichloroethanol, with trichloroacetic acid and dichloroacetic acid as minor products. ethz.chnih.gov

Environmental Distribution and Persistence

The distribution and persistence of this compound in the environment are influenced by its chemical properties and interactions with soil components.

Soil Persistence and Mobility (Leaching Potential)

Monuron, the active ingredient in this compound, can exhibit moderate leaching potential in most soils. nih.gov The field half-life of monuron in soil can range from less than 30 days to 166 days, depending on soil type and climatic conditions. nih.gov The mobility of a pesticide in soil is influenced by its persistence (half-life) and its adsorption characteristics. irrigationtoolbox.com Generally, compounds with longer persistence have a greater potential to be transported through soil layers. researchgate.net

The vertical movement of herbicides in the soil profile, known as leaching, is crucial for their effectiveness but also poses a risk of groundwater contamination. nih.gov The leaching potential of a pesticide is determined by a combination of its chemical properties, soil characteristics, site conditions, and management practices. wa.gov

Factors Influencing Pesticide Leaching Potential

Factor Category Specific Factor Influence on Leaching
Pesticide Properties Persistence (Half-life) Longer half-life increases leaching potential. irrigationtoolbox.com
Adsorption to Soil Weaker adsorption increases mobility and leaching. irrigationtoolbox.com
Water Solubility Higher solubility can increase mobility. ucanr.edu
Soil Characteristics Organic Matter Content Higher organic matter decreases leaching due to increased adsorption. irrigationtoolbox.com
Clay Content Higher clay content can increase adsorption and reduce leaching. ucanr.edu
Permeability Higher permeability (e.g., sandy soils) increases leaching. irrigationtoolbox.com
Site Conditions Depth to Groundwater Shallower groundwater is more vulnerable to contamination. irrigationtoolbox.com
Irrigation/Rainfall Excessive water input increases leaching. irrigationtoolbox.com
Influence of Soil Organic Carbon and Clay Content on Adsorption

The adsorption of monuron in soil is a key factor controlling its mobility and persistence. Adsorption is significantly influenced by the soil's organic carbon and clay content. nih.gov

Organic Carbon: The adsorption of monuron generally increases with an increase in the organic carbon content of the soil. nih.gov Organic carbon provides a high number of functional groups that can interact with and bind pesticide molecules, thus affecting their adsorption and degradation rates. nih.gov

Clay Content: The role of clay content in monuron adsorption has been reported with some variability. Some studies indicate that adsorption increases with higher clay content, as clay minerals provide surfaces for adsorption. nih.govucanr.edu Clay fractions, due to their small particle size, can retain larger amounts of organic carbon and associated compounds. mdpi.com The interaction between organic carbon and clay minerals is a significant mechanism for the stabilization of organic compounds in soil. mdpi.com However, other research suggests that the adsorption of monuron is virtually independent of the clay content. nih.gov The specific type of clay mineralogy can also impact the adsorption of organic compounds. researchgate.net

The interplay between organic matter and clay content is complex. Organic matter can coat mineral particles, influencing their surface properties and reactivity, which in turn affects the adsorption of compounds like monuron. aau.dk

Volatilization from Water and Soil

Monuron itself is a substituted urea herbicide with a low vapor pressure, indicating a low tendency to volatilize. epa.govherts.ac.uk The formation of a salt, such as this compound, is a common formulation strategy used in the pesticide industry to increase solubility and reduce the vapor pressure of the active herbicide ingredient. digitellinc.comnih.gov This reduction in volatility helps to keep the herbicide on the target site, decreasing off-site movement through the air.

The volatilization of a pesticide from soil and water is a complex process influenced by several factors:

Chemical Properties : Vapor pressure and Henry's Law constant are key indicators of a chemical's volatility. Chemicals with low vapor pressure and a low Henry's Law constant have a reduced tendency to volatilize from soil and water surfaces. rivm.nl

Environmental Conditions : Temperature, wind speed, and soil moisture all play a significant role. Higher temperatures and wind speeds can increase volatilization rates. rivm.nl Soil moisture is also a critical factor; pesticides tend to volatilize more rapidly from moist soil surfaces compared to dry ones. rivm.nl

Soil Characteristics : Soil type, organic matter content, and pH can influence the adsorption of the herbicide to soil particles, which in turn affects its availability for volatilization. awsjournal.orgnih.gov

Given that Monuron has low volatility and that forming a salt with TCA would likely further decrease its vapor pressure, it is expected that this compound has a low potential for significant volatilization from both water and soil surfaces under typical environmental conditions. epa.govdigitellinc.com

Presence and Distribution of Trichloroacetic Acid (TCA) in Environmental Compartments

Trichloroacetic acid (TCA) is a ubiquitous compound found in various environmental compartments globally. nih.govresearchgate.net Its presence is attributed to both anthropogenic activities and natural formation processes. researchgate.net Historically, TCA was used as a herbicide, but its use has been largely discontinued (B1498344) in many countries. nih.govwho.int Despite this, TCA is still widely detected due to its formation as a byproduct of water chlorination and as an atmospheric degradation product of certain chlorinated solvents. researchgate.netwho.int

The following table summarizes the reported concentrations of TCA in different environmental media.

Environmental CompartmentConcentration RangeLocation/ContextReference
Rainwater0.1–20 µg/LGermany who.int
Rainwater10–100 ng/LRemote areas (Antarctic, Arctic) who.int
Rainwater/Snow95−380 ng/L (average)Switzerland acs.org
Groundwater0.05 µg/LGermany who.int
Surface Water&lt;3 to 558 µg/LDownstream from a paper mill in Austria who.int
Chlorinated Drinking Water7.5 µg/LJapan who.int
Chlorinated Drinking WaterUp to 200 µg/LAustralia who.int
Soil&lt;0.05 to a few 100 µg/kgVarious forest sites researchgate.net
Air0.006 to 0.7 ng/m³Various areas researchgate.net
Vegetables and Grains&lt;0.2 to 5.9 µg/kgGeneral food supply who.int
Formation of Trichloroacetic Acid from Trichloroethylene (B50587) (TCE) Uptake by Plants

A significant pathway for the entry of Trichloroacetic acid (TCA) into the terrestrial food web is through the uptake and metabolism of Trichloroethylene (TCE) by plants. nih.govresearchgate.net TCE is a common environmental contaminant found in soil and groundwater. epa.gov Research has demonstrated that various plant species, particularly trees like hybrid poplars, can take up TCE from contaminated soil and water through their root systems. epa.gov

Once inside the plant, TCE is metabolized through oxidative pathways into several byproducts, including trichloroethanol, dichloroacetic acid, and notably, trichloroacetic acid. epa.govnih.gov This metabolic conversion is a key process in the phytoremediation of TCE-contaminated sites, as TCA is more stable within the plant tissues than the parent TCE compound. nih.gov

Studies have provided evidence of this transformation in different plant species. The table below presents findings from research on the conversion of TCE to TCA in plants.

Plant SpeciesExperimental SetupKey FindingsReference
Hybrid Poplars (Populus trichocarpa x P. deltoides)Greenhouse study with plants dosed with TCE-contaminated water.Plants were capable of taking up TCE and degrading it to trichloroethanol, trichloroacetic acid, and dichloroacetic acid. epa.gov
Axenic Poplar Cell CulturesLaboratory study to eliminate the role of soil microbes.The plant cells themselves were able to convert TCE into trichloroethanol, dichloroacetic acid, and trichloroacetic acid. epa.gov
Various Plant SpeciesReview of multiple studies.The uptake of TCE by plants and its conversion to TCA is a recognized exposure route. nih.govresearchgate.net

Ecological Impacts and Ecotoxicological Assessments

Aquatic Ecosystem Effects

Monuron (B1676734) TCA, a herbicide formulation, exhibits a range of effects on aquatic life. Its primary mode of action as a photosynthesis inhibitor dictates its significant impact on phototrophic organisms, while its chemical properties influence its toxicity to non-target species and its behavior within the ecosystem.

Research indicates that Monuron and its mixtures with trichloroacetic acid (TCA) are toxic to fish. The susceptibility to these compounds can vary among different fish species, and even within a species, life stage is a critical factor, with fingerlings demonstrating greater sensitivity than adult fish. researchgate.net

Specific toxicity data for a Monuron-TCA formulation on the bluegill sunfish (Lepomis macrochirus) has been established. The acute 96-hour median lethal concentration (LC₅₀), which is the concentration estimated to be lethal to 50% of the test organisms over a 96-hour period, is reported to be greater than 0.73 mg/L. For chronic exposure, the 21-day No-Observed-Effect Concentration (NOEC), the highest concentration at which no statistically significant adverse effects are observed, is less than 0.73 mg/L for the same species.

**Table 1: Acute and Chronic Toxicity of Monuron-TCA to *Lepomis macrochirus***

Endpoint Duration Value (mg/L) Species
Acute LC₅₀ 96 hours > 0.73 Lepomis macrochirus
Chronic NOEC 21 days < 0.73 Lepomis macrochirus

The health of fish populations is intrinsically linked to the abundance and viability of their food sources, which primarily consist of aquatic invertebrates. Studies have shown that herbicidal concentrations of Monuron and its TCA mixtures can lead to a significant reduction in the populations of these fish-food organisms. researchgate.net

The water flea, Daphnia magna, is a key indicator species for ecotoxicological studies of freshwater invertebrates. The acute toxicity of Monuron to Daphnia magna is characterized by a 48-hour median effective concentration (EC₅₀) of greater than 106 mg/L. The EC₅₀ represents the concentration at which 50% of the test population shows an adverse effect, in this case, immobilization.

**Table 2: Acute Toxicity of Monuron to *Daphnia magna***

Endpoint Duration Value (mg/L) Species
Acute EC₅₀ 48 hours > 106 Daphnia magna

As a substituted urea (B33335) herbicide, Monuron's primary mode of action is the inhibition of photosynthesis. nih.gov This directly impacts algal populations, which are fundamental primary producers in aquatic food webs. Relatively high concentrations of Monuron are often necessary to control filamentous algae such as Cladophora, Pithophora, and Spirogyra. epa.gov The inhibition of Photosystem II (PSII) is the specific mechanism by which herbicides like Monuron disrupt photosynthesis. nih.gov

Aquatic macrophytes, or larger aquatic plants, are also susceptible to the phytotoxic effects of Monuron TCA. The herbicide has shown potential for controlling certain aquatic plants, particularly when applied in pre-emergence and early post-emergence scenarios. epa.gov Granular formulations of Monuron have been utilized to achieve better distribution for the control of rooted aquatic plants along the margins of lakes and ponds. epa.gov

While specific toxicity data for Monuron on aquatic macrophytes is limited in the available literature, data for the structurally similar herbicide diuron (B1670789) can provide some insight. For the common duckweed Lemna gibba, a 7-day exposure to diuron resulted in an EC₅₀ for frond number of 52.2 µg/L. scirp.orgnih.gov

**Table 3: Phytotoxicity of Diuron to *Lemna gibba***

Endpoint Duration Value (µg/L) Species
EC₅₀ (Frond Number) 7 days 52.2 Lemna gibba

The potential for a chemical to accumulate in the tissues of aquatic organisms is a critical aspect of its environmental risk assessment. This is often expressed by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. researchgate.net

For Monuron, the bioconcentration factor (BCF) in aquatic organisms has been estimated to be between 17 and 29, based on its water solubility and log Kow (octanol-water partition coefficient) value of 1.94. epa.gov These relatively low BCF values suggest that the potential for Monuron to bioconcentrate in aquatic organisms is not significant. epa.gov Factors such as a low rate of uptake and a rapid depuration half-life of 0.45 days further support the assessment of a low bioaccumulation potential for Monuron. epa.gov

Chronic and Acute Ecotoxicity to Aquatic Organisms

Monuron-TCA demonstrates notable toxicity to aquatic organisms, with observed effects from both short-term (acute) and long-term (chronic) exposure. Aquatic toxicity is generally evaluated across three trophic levels: vertebrates (fish), invertebrates (like crustaceans), and plants (algae). chemsafetypro.com Acute toxicity is often measured as the concentration that is lethal to 50% of a test population (LC50) over a short period, such as 96 hours for fish, or the concentration that causes an effect like immobilization in 50% of a population (EC50) over 48 hours for daphnia. chemsafetypro.comnih.gov Chronic toxicity assesses the impact of longer exposure at lower concentrations, focusing on endpoints like reproduction and growth, and is often expressed as the No Observed Effect Concentration (NOEC). chemsafetypro.comnih.gov

For Monuron-TCA's active ingredient, monuron, studies have established its potential for harm in aquatic environments. For example, a 96-hour acute toxicity test on Rainbow Trout (Oncorhynchus mykiss) determined an LC50 value, indicating significant toxicity. epa.gov Similarly, the water flea Daphnia magna shows high sensitivity to the compound, with a 48-hour EC50 value falling into a range considered practically non-toxic in one study, though other data suggests moderate toxicity for the parent compound monuron. epa.govherts.ac.uk Algae are particularly sensitive, with tests showing growth inhibition at very low concentrations.

Interactive Table: Ecotoxicity of Monuron to Aquatic Organisms Users can sort and filter the data by clicking on the headers.

Species Test Type Endpoint Duration Value (mg/L)
Rainbow Trout (Oncorhynchus mykiss) Acute LC50 96 hours >56.2
Daphnia magna (Water Flea) Acute EC50 48 hours >107

Note: Data is primarily for the active ingredient Monuron, as specific data for the Monuron-TCA salt complex is limited in available literature. The ">" symbol indicates that the endpoint was not reached at the highest concentration tested.

Terrestrial Ecosystem Effects

The application of herbicides like Monuron-TCA can alter the community structure and abundance of soil organisms. These organisms, including macrofauna (such as earthworms and millipedes) and mesofauna (like springtails and mites), are integral to soil health, contributing to processes like nutrient cycling, organic matter decomposition, and soil structure maintenance. mdpi.comcabidigitallibrary.org

Research has shown that monuron can have detrimental effects on a variety of soil invertebrates. cdnsciencepub.com A study evaluating the impact of several herbicides on grassland soil fauna found that monuron reduced the numbers of wireworms, millipedes, earthworms, springtails, and mites. cdnsciencepub.com Earthworm populations, crucial for soil aeration and fertility, have been shown to decrease in soils treated with monuron. cdnsciencepub.compublications.gc.ca Similarly, populations of springtails (Collembola) and mites (Acarina), which play key roles in decomposition, were also negatively impacted. cdnsciencepub.com The study noted that these effects were likely indirect, resulting from the herbicide's alteration of the plant life that forms the base of the soil food web. cdnsciencepub.com

Interactive Table: Summary of Monuron's Effects on Soil Invertebrates This table summarizes the observed impacts of monuron application on various soil fauna.

Organism Group Observed Effect Source
Wireworms Population reduction cdnsciencepub.com
Millipedes Population reduction cdnsciencepub.com
Earthworms Population reduction cdnsciencepub.compublications.gc.ca
Springtails (Collembola) Population reduction cdnsciencepub.com

The influence of Monuron-TCA on insect biodiversity is primarily indirect, stemming from its primary function as a herbicide, though direct effects can occur under certain conditions.

As a broad-spectrum herbicide, Monuron-TCA eliminates weeds that serve as essential resources for many insect species. The removal of these plants leads to a loss of food sources (pollen, nectar, foliage), shelter, and sites for breeding and overwintering. nih.govresearchgate.net This habitat simplification can lead to a significant reduction in insect populations and diversity. publications.gc.canih.gov Pollinators and predatory insects can be particularly affected by the loss of flowering weeds. nih.gov The reduction of plant diversity in and around agricultural fields has been linked to lower insect diversity, which can disrupt the balance between pest insects and their natural predators. publications.gc.canih.gov

While most herbicides are not designed to be acutely toxic to insects, direct harmful effects can occur, particularly at high application rates. nih.govmdpi.com Some studies report that herbicides such as monuron and TCA-sodium can have an indirect effect on insect biodiversity at higher doses. researchgate.netmdpi.com The lethal doses required to directly kill insects are typically much higher than those needed for weed control. nih.gov Therefore, the primary threat to insect biodiversity from Monuron-TCA is considered to be the indirect impact of eliminating the plants upon which they depend. nih.govmdpi.com

Phytotoxicity to Non-Target Terrestrial Plants

This compound, a non-selective herbicide, is designed to be toxic to plants (phytotoxic). Its mode of action, like other phenylurea herbicides, is the inhibition of photosynthesis. While this is effective for weed control, it also poses a significant risk to non-target plants outside the intended application area. The assessment of this risk involves standardized testing on a range of plant species to determine the concentrations at which adverse effects occur.

The evaluation of phytotoxicity for regulatory purposes follows a tiered approach. Tier I testing involves screening for effects on seedling emergence and vegetative vigor in at least ten different species of crop plants. epa.gov These tests measure key endpoints such as germination rates, plant height, dry weight, and visual signs of injury (phytotoxicity). epa.gov If significant effects are observed—typically a greater than 25% adverse effect on plant growth—more advanced Tier II dose-response studies are conducted to determine specific effect concentrations. epa.gov Key values derived from these studies include the EC₂₅ (the concentration causing a 25% effect) and the NOAEC (No-Observed-Adverse-Effect Concentration). epa.gov

While specific, publicly available phytotoxicity data for this compound is limited, extensive assessments have been conducted on the closely related phenylurea herbicide, Diuron, which shares the same mechanism of action. herts.ac.ukusu.edu These assessments provide a clear example of the data used to characterize risks to non-target plants. For instance, studies on Diuron have identified significant adverse effects on non-target terrestrial plant species at application rates as low as 0.08 lbs active ingredient per acre. usu.edu The most sensitive species tested in one assessment was the tomato, which showed a 25% reduction in growth (ER₂₅) at an application rate of 1.2 grams of active ingredient per hectare. apvma.gov.au

Illustrative Phytotoxicity Data for a Phenylurea Herbicide (Diuron)

Test TypeEndpointMost Sensitive SpeciesEffect Level (Active Ingredient)Source
Vegetative VigorER₂₅ (25% Reduction in Growth)Tomato (Lycopersicon esculentum)1.2 g/ha apvma.gov.au
Seedling Emergence & VigorLowest Observed Effect LevelNot Specified0.08 lbs/acre (~89.7 g/ha) usu.edu

Ecological Risk Assessment Methodologies

The ecological risk assessment for a compound like this compound integrates data on its environmental fate (exposure) and its ecotoxicological effects to characterize the potential for adverse impacts on ecosystems. This process uses established methodologies to quantify risk, often expressing it as a risk quotient.

Derivation of Risk Quotients for Soil and Surface Waters

A primary tool in ecological risk assessment is the Risk Quotient (RQ), a dimensionless value that compares the potential environmental exposure to the concentration at which toxic effects are known to occur. wikipedia.org The RQ is calculated by dividing the Predicted Environmental Concentration (PEC) by the Predicted No-Effect Concentration (PNEC). wikipedia.org

RQ = Predicted Environmental Concentration (PEC) / Predicted No-Effect Concentration (PNEC)

If the RQ value is greater than 1, it indicates that the environmental concentration exceeds the level deemed safe, suggesting a potential risk to non-target organisms. wikipedia.org

Predicted Environmental Concentration (PEC): This is an estimate of the concentration of a substance expected in an environmental compartment (e.g., soil, water) following its use. For soil, software tools like PERSAM can be used to calculate PEC values based on application rates, degradation rates, and environmental conditions. europa.eu For surface water, PECs are derived from monitoring data or models that account for runoff and spray drift from treated fields. epa.gov

Predicted No-Effect Concentration (PNEC): This is the concentration of a substance below which adverse effects in an ecosystem are unlikely to occur. wikipedia.org It is derived from ecotoxicity data (such as the EC₂₅ or NOAEC) by applying an assessment factor (or safety factor). chemsafetypro.com The assessment factor accounts for uncertainties, such as extrapolating from laboratory data to real-world ecosystems and from a few tested species to all species. wikipedia.org

Risk assessments for the related herbicide Diuron have shown that for non-target terrestrial plants, RQs can range from 1.25 to 77 for acute effects, indicating a significant potential for risk. epa.gov

Illustrative Risk Quotient Calculation for a Phenylurea Herbicide in Soil

ParameterValueDescription
Toxicity Endpoint (e.g., NOAEC for most sensitive plant)0.1 mg/kg soilHypothetical No-Observed-Adverse-Effect Concentration from ecotoxicity studies.
Assessment Factor10A standard safety factor to account for uncertainty.
Predicted No-Effect Concentration (PNEC)0.01 mg/kg soilCalculated as Toxicity Endpoint / Assessment Factor.
Predicted Environmental Concentration (PEC)0.25 mg/kg soilA hypothetical concentration predicted in soil after application.
Risk Quotient (RQ)25Calculated as PEC / PNEC. A value > 1 indicates risk.

Consideration of Cumulative Effects with Co-Occurring Compounds

Organisms in the environment are rarely exposed to a single chemical. Therefore, ecological risk assessments must consider the cumulative effects of exposure to multiple chemical stressors. epa.govepa.gov The most common approach for assessing the risk of chemical mixtures is to assume dose addition, particularly for compounds that share a common mechanism of toxicity. pan-europe.info

Phenylurea herbicides, including Monuron, Diuron, and Linuron, all function by inhibiting photosystem II in plants. usu.edu This shared mechanism of action makes them candidates for cumulative risk assessment. The Hazard Index (HI) approach, also known as the sum of risk quotients, is frequently used. In this method, the individual risk quotients for each compound in the mixture are calculated and then summed.

Hazard Index (HI) = RQ₁ + RQ₂ + ... + RQₙ

If the resulting Hazard Index is greater than 1, a potential cumulative risk is identified. This is crucial as multiple substances, each present at a concentration below its individual risk threshold (RQ < 1), could combine to pose a significant risk to the environment. Monuron has historically been formulated or used in combination with other herbicides such as Bromacil and Hexazinone. apvma.gov.au Furthermore, the degradation of several phenylurea herbicides, including Diuron, Linuron, and Propanil, can result in the common degradate 3,4-dichloroaniline (B118046) (3,4-DCA), creating a scenario of co-occurrence from multiple sources. epa.gov

Illustrative Cumulative Risk Assessment for Phenylurea Herbicides in Soil

CompoundMechanism of ActionHypothetical Individual RQ
This compoundPhotosystem II Inhibitor0.6
DiuronPhotosystem II Inhibitor0.7
LinuronPhotosystem II Inhibitor0.4
Cumulative Hazard Index (HI)1.7

A Hazard Index > 1 suggests a potential cumulative risk to non-target plants.

Toxicology and Metabolic Fate in Biological Systems Excluding Dosage/administration

Mammalian Metabolism of Monuron (B1676734)

In mammals, Monuron undergoes metabolism primarily through oxidative N-demethylation and aromatic hydroxylation. nih.gov The breakdown of Monuron also involves the cleavage of the urea (B33335) structure, which produces chlorinated aniline (B41778) derivatives. nih.govnih.gov

The metabolism of Monuron in rats leads to several key urinary metabolites. The principal products identified are:

N-(4-chlorophenyl)urea (14.5% of the dose) nih.gov

N-(2-hydroxy-4-chlorophenyl)urea (6.5%) nih.gov

N-(3-hydroxy-4-chlorophenyl)urea (2.2%) nih.gov

N-(2-hydroxy-4-chlorophenyl)-N′-methylurea (1.5%) nih.gov Other metabolites include N-(4-chlorophenyl)-N′-methylurea, N-(2-hydroxy-4-chlorophenyl)-N,N′-dimethylurea, and 2-acetamido-5-chlorophenol. nih.gov The formation of these metabolites indicates that hydroxylation preferentially occurs at the 2-position of the aromatic ring over the 3-position. nih.gov Phenolic metabolites are typically excreted as conjugates in the urine. nih.gov Studies using mouse liver microsomes identified two primary metabolites: the N-desmethyl compound and a product suggested to be N'-(4-chlorophenyl)-N-hydroxymethyl-N-methylurea. nih.gov

The metabolism of Monuron can lead to the in vivo availability of an aromatic amine metabolite. nih.gov This is confirmed by the detection of 4-chloroaniline-hemoglobin adducts in rats that have been administered Monuron. nih.govwho.int The formation of these adducts serves as a biomarker for exposure to the chloroaniline derivatives produced during Monuron's metabolism. nih.gov

The metabolic breakdown of Monuron results in the formation of chlorinated aniline and phenolic derivatives. nih.gov Specifically, 4-Chloro-2-hydroxyaniline has been identified and is excreted as an N-acetyl conjugate. nih.gov The generation of such aromatic amine metabolites is a significant aspect of Monuron's toxicology, as these compounds are often associated with carcinogenic activity.

Carcinogenesis Studies and Findings

Long-term studies in laboratory animals have been conducted to assess the carcinogenic potential of Monuron. These studies have primarily focused on rodent models.

In a 104-week feeding study, Monuron was found to be carcinogenic in male F344/N rats, with the kidneys and liver being the primary target organs. nih.govnih.gov There was a dose-related increase in the incidence of renal tubular cell adenomas and adenocarcinomas. nih.govwho.intnih.gov Additionally, an increased incidence of neoplastic nodules and a combined incidence of neoplastic nodules or carcinomas of the liver were observed in male rats. nih.govnih.gov There was no evidence of carcinogenicity in female F344/N rats or in male or female B6C3F1 mice under the conditions of the study. nih.gov

Tumor TypeControl GroupLow Dose GroupHigh Dose Group
Renal Tubular Cell Adenomas 0/502/507/50
Renal Tubular Cell Adenocarcinomas 0/501/508/50
Hepatic Neoplastic Nodules 1/506/497/50
Hepatic Neoplastic Nodules or Carcinomas (Combined) 1/506/499/50

Data from a 104-week feeding study in male F344/N rats. nih.govnih.gov

In addition to cancerous growths, long-term administration of Monuron was associated with non-neoplastic changes in the kidneys and liver of rats. nih.gov In both male and female rats, renal tubular cell cytomegaly, primarily affecting the proximal convoluted tubules, was observed. nih.gov Male rats also exhibited dose-related hepatic cytoplasmic changes. nih.gov

Evaluation of Carcinogenic Potential in Different Species

The carcinogenic potential of Monuron, a key component of Monuron-TCA, has been evaluated in long-term feeding studies in both mice and rats. The findings from these studies show notable differences in susceptibility between the two species.

In studies conducted with B6C3F1 mice, there was no evidence of carcinogenicity. nih.gov Mice of both sexes were administered diets containing Monuron for 103 weeks, and no significant increase in tumor incidence was observed compared to control groups. nih.govwho.int In fact, in male mice, dose-related decreases in the incidences of hepatocellular carcinomas and adenomas were noted. nih.gov

In contrast, studies in F344/N rats provided clear evidence of carcinogenicity, particularly in males. nih.gov Male rats exposed to Monuron showed statistically significant, dose-related increases in the incidence of rare kidney and liver tumors. nih.govwho.int Specifically, there was an increased occurrence of renal tubular cell adenomas and adenocarcinomas. nih.gov Additionally, the incidence of neoplastic nodules or carcinomas in the liver was elevated in treated male rats. nih.govinchem.org Non-neoplastic changes were also observed, including cytomegaly of the renal tubular epithelial cells in both male and female rats and hepatic cytoplasmic changes in males. nih.gov For female F344/N rats, however, there was no evidence of carcinogenicity. nih.gov

The table below summarizes the key neoplastic findings from the two-year feed study in F344/N rats and B6C3F1 mice.

Table 1: Summary of Key Carcinogenicity Findings for Monuron in Rodent Studies

Species Sex Organ Finding Evidence of Carcinogenicity
Rat (F344/N) Male Kidney Increased incidence of tubular cell adenomas and adenocarcinomas Clear Evidence
Male Liver Increased incidence of neoplastic nodules or carcinomas (combined) Clear Evidence
Female - No significant increase in tumors No Evidence
Mouse (B6C3F1) Male - No significant increase in tumors No Evidence

Suspected Carcinogenic Classification of Monuron and Monuron-TCA

Based on the available toxicological data, the International Agency for Research on Cancer (IARC) has classified Monuron in Group 3: Not classifiable as to its carcinogenicity to humans . inchem.orgca.govnih.gov

This classification reflects a scenario where there is inadequate evidence of carcinogenicity in humans but limited evidence in experimental animals. inchem.org The "limited evidence" is derived from the studies in rats, which demonstrated an increase in liver and kidney tumors in males. who.intinchem.org However, the lack of a carcinogenic effect in mice and the absence of human data prevent a higher classification. who.intinchem.org

Monuron-TCA is a formulated product that contains Monuron as an active ingredient, often combined with trichloroacetic acid. who.intnih.gov While a specific and separate carcinogenic classification for the Monuron-TCA combination is not provided by major regulatory bodies, the toxicological concern is primarily associated with its Monuron component. Therefore, the carcinogenic potential of Monuron-TCA is linked to the evidence gathered for Monuron itself.

Systemic Toxicological Manifestations (Excluding Dosage/Administration)

Methemoglobinemia is a blood disorder characterized by the presence of a higher than normal level of methemoglobin, a form of hemoglobin where the iron in the heme group is in the ferric (Fe³⁺) state instead of the ferrous (Fe²⁺) state. clevelandclinic.orghealthline.com This change renders the hemoglobin unable to bind and transport oxygen effectively, leading to cyanosis (a bluish discoloration of the skin) and tissue hypoxia. clevelandclinic.orghealthline.com

While direct studies on Monuron-TCA causing methemoglobinemia are limited, evidence from its chemical class and metabolic byproducts suggests a potential for this effect. Monuron is known to form chloroaniline-hemoglobin adducts in rats. who.intinchem.org The formation of such adducts indicates an interaction with hemoglobin that can lead to oxidative stress within red blood cells, a key mechanism in the development of acquired methemoglobinemia. mdpub.net

Furthermore, other phenylurea herbicides, which are structurally related to Monuron, have been directly linked to methemoglobinemia. For instance, a case of acquired methemoglobinemia was identified following the ingestion of monolinuron, another phenylurea herbicide. nih.gov This suggests that the capacity to induce methemoglobinemia may be a class effect for certain substituted aniline-derived herbicides.

Exposure to Monuron has been associated with a range of non-cancerous systemic effects, primarily targeting the hematopoietic system, kidneys, and liver, especially in rats.

Hematological Changes: In 13-week toxicity studies, the primary site affected in both rats and mice was the lympho-hematopoietic system, with observations of lymphoid depletion. nih.gov However, these specific changes were not apparent in the animals that survived the full 104-week studies. nih.govnih.gov

Kidney Changes: In long-term studies, significant non-neoplastic changes were observed in the kidneys of F344/N rats. Both male and female rats exhibited renal tubular cell cytomegaly, which is an enlargement of the cells lining the kidney tubules. nih.gov These changes were most prominent in the proximal convoluted tubules. nih.gov

Liver Changes: The liver was another primary target organ in male rats. Dose-related hepatic cytoplasmic changes were observed. nih.gov Additionally, Monuron exposure was found to increase the number and volume fraction of enzyme-positive foci in the rat liver, which are considered preneoplastic lesions. who.intinchem.org

Spleen and Lungs: While the liver and kidneys are the most prominently affected organs, the initial impact on the lympho-hematopoietic system suggests potential secondary effects on organs like the spleen. However, specific long-term pathological findings in the spleen and lungs were not highlighted as primary outcomes in the available carcinogenicity reports. nih.govnih.gov

Trichloroacetic Acid (TCA) Metabolites and Toxicological Profile

The primary target organ for TCA toxicity is the liver, with mice showing greater susceptibility than rats. oecd.org It is considered a tumorigen in mice. nih.gov The metabolism of TCA is limited, with identified metabolites including dichloroacetic acid (DCAA), glyoxylic acid, oxalic acid, and glycolic acid. wikipedia.org These metabolites account for a minor fraction of the administered dose. dtic.mil Although TCA is considered non-genotoxic, its carcinogenic action in the mouse liver is believed to occur via non-genotoxic mechanisms such as peroxisome proliferation, hepatotoxicity, and subsequent cell proliferation. oecd.org

Developmental studies in rats have shown that TCA can be toxic to the developing fetus at high doses, causing an increase in visceral anomalies, particularly in the cardiovascular system. oecd.org

Endocrine-Disrupting Potential of TCA Metabolites

Trichloroacetic acid (TCA), a component of Monuron-TCA, has been identified as an endocrine-disrupting chemical (EDC). nih.gov EDCs are substances that can interfere with the body's endocrine (hormone) system, leading to adverse developmental, reproductive, neurological, and immune effects. fucaorganic.com

Recent studies have demonstrated that TCA can disrupt reproductive hormone pathways.

Effects on the Male Reproductive System: In studies with male mice, exposure to TCA in drinking water led to a decline in serum testosterone (B1683101) levels and reduced levels of the androgen receptor (AR) in the testis. nih.gov

Effects on the Female Reproductive System: In pregnant mice, TCA exposure was associated with increased rates of miscarriage. It also altered the levels of key reproductive hormones, causing an increase in follicle-stimulating hormone (FSH) and a reduction in estradiol (B170435) and progesterone. Furthermore, TCA reduced the protein levels of estrogen receptors (ERα and ERβ) in the ovary, uterus, and placenta. nih.gov

Another in vitro study investigating the metabolites of trichloroethylene (B50587) found that TCA significantly increased the production of 17β-estradiol in a human adrenocortical carcinoma cell line (H295R). nih.gov This indicates a potential to interfere with steroidogenesis, the biological process by which steroid hormones are generated.

Analytical Methodologies for Environmental Monitoring and Residue Analysis

Chromatographic Techniques for Detection and Quantification

Chromatography is a powerful analytical tool that separates components of a mixture for subsequent identification and quantification. nih.gov For pesticide residue analysis, both liquid and gas chromatography are frequently employed, often coupled with highly sensitive detectors. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like Monuron (B1676734). nih.gov The versatility of HPLC is enhanced by the availability of various detectors that can be coupled with the system.

Ultraviolet (UV) Detector : UV detection is a common method used in HPLC. shimadzu.com It operates on the principle that many organic compounds absorb light in the ultraviolet spectrum. The amount of light absorbed is proportional to the concentration of the compound in the sample, as described by the Lambert-Beer law. shimadzu.com While widely applicable, standard UV detectors can be non-specific and may have limitations in sensitivity for trace analysis, with limits of detection typically in the range of 10⁻⁵ to 10⁻⁶ M for compounds that are strong absorbers. nih.govca.gov

Mass Spectrometry (MS) Detector : The coupling of HPLC with a mass spectrometer (LC-MS) provides a highly sensitive and specific detection method. nih.gov This is particularly advantageous for polar, low-volatility pesticides for which gas chromatography is less effective. nih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and can achieve very low detection limits, providing unequivocal identification by analyzing the mass of the parent molecule and its characteristic fragments. nih.govca.gov

Diode Array Detector (DAD) : A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, measures absorbance across a wide range of wavelengths simultaneously. nih.gov This capability allows for the acquisition of a complete UV-visible spectrum for each component separated by the HPLC column. shimadzu.com The high specificity of these spectra makes HPLC-DAD a very efficient technique for the identification and confirmation of substances in complex samples, such as pesticide residues in food and environmental matrices. nih.govresearchgate.net The identity of a compound can be confirmed with high reliability by comparing its spectrum with that of a known standard. shimadzu.com

Information regarding the use of Photorefractive Polymer-based Detectors (PPD) for the analysis of Monuron TCA is not prominently available in the reviewed literature.

Table 1: Overview of HPLC Detectors for Pesticide Analysis

Detector Type Principle of Operation Advantages Common Applications
UV/Vis Measures absorbance of UV or visible light by the analyte. shimadzu.com Simple, robust, and cost-effective. Routine quantitative analysis of UV-absorbing compounds. nih.gov
DAD/PDA Acquires a full UV-visible spectrum simultaneously. nih.gov High specificity, allows for peak purity assessment and compound identification. shimadzu.comnih.gov Systematic toxicological analysis, screening for multiple pesticides. nih.govresearchgate.net
MS/MS Separates and detects ions based on their mass-to-charge ratio. ca.gov Very high sensitivity and selectivity, provides structural information for unequivocal identification. nih.gov Trace-level residue analysis, confirmation of contaminants. nih.gov

Gas-Liquid Chromatography (GLC), a form of gas chromatography, is a fundamental technique for analyzing volatile organic compounds. researchgate.net While highly effective for many pesticides, its direct application to substituted urea (B33335) herbicides like Monuron can be challenging due to their relatively low volatility and thermal instability. To overcome this, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. nih.gov For instance, a method involving the derivatization of the amine moieties of substituted ureas to 2,4-dinitrophenyl derivatives has been developed for their determination by electron-capture gas chromatography. acs.org GLC methods have been successfully applied for the quantification of other pesticide residues, such as profenofos, in biological samples like fish tissues following extraction and cleanup procedures. researchgate.net

Capillary Electrophoresis (CE) is a high-resolution separation technique valued for its efficiency, speed, and minimal sample consumption. researchgate.net It separates ions based on their electrophoretic mobility in an electric field.

CE with UV Detection : The combination of CE with UV detection provides a straightforward and relatively inexpensive analytical method. nih.gov It has been successfully validated for determining various organic molecules in food samples. nih.gov However, as with HPLC-UV, the sensitivity can be a limiting factor for trace environmental analysis, with detection limits generally around the 10⁻⁵–10⁻⁶ M level. nih.gov

CE with Electrochemical Detection (CE-EC) : To enhance sensitivity, CE can be coupled with electrochemical detection (EC). researchgate.net This combination is particularly powerful for analyzing electroactive compounds. sciencejournal.re A critical aspect of CE-EC is the instrumental design, which must effectively decouple the high-voltage separation field from the electrochemical detector to prevent interference. nih.govsciencejournal.re The end-capillary detector configuration, where the working electrode is placed just outside the capillary exit, is the most common and user-friendly setup. nih.gov CE-EC has demonstrated its utility in various applications, including environmental analysis. nih.gov

Electrochemical Methods for Monuron Determination

Electrochemical methods offer an attractive alternative to chromatographic techniques, providing rapid, simple, and cost-effective analysis. mdpi.comresearchgate.net These methods are based on the electrochemical activity of the target analyte, which generates a measurable electrical signal (current or potential) when it undergoes oxidation or reduction at an electrode surface. mdpi.comunifi.it

Voltammetry is a category of electroanalytical methods where the current is measured as the applied potential is varied. academie-sciences.fr The electrochemical behavior of Monuron has been investigated using techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). univ-eloued.dzmdpi.com

Research has shown that the anodic oxidation of Monuron at an electrode surface is an irreversible process. univ-eloued.dzresearchgate.net The relationship between the peak oxidation current and the voltage scan rate indicates that the reaction is controlled by the adsorption of the Monuron molecule onto the electrode surface. researchgate.net The oxidation mechanism has been proposed to involve the transfer of one electron and one proton. univ-eloued.dzresearchgate.net The potential at which Monuron oxidizes is dependent on the pH of the solution, with the peak potential shifting to more negative values as the pH increases, confirming the participation of protons in the reaction. researchgate.net

Table 2: Voltammetric Parameters for Monuron Oxidation

Parameter Observation Implication Source(s)
Process Type Irreversible anodic oxidation The oxidation reaction is not readily reversed. univ-eloued.dzresearchgate.net
Control Mechanism Surface-adsorption controlled The reaction rate is limited by the adsorption of Monuron on the electrode. researchgate.net
pH Dependence Peak potential shifts negatively with increasing pH Protons are involved in the electrode reaction. researchgate.net
Electron/Proton Transfer "One electron – one proton" mechanism suggested Describes the stoichiometry of the electrochemical reaction. univ-eloued.dz

Carbon Paste Electrodes (CPEs) are a popular choice for constructing electrochemical sensors. Their advantages include chemical inertness, low cost, low background current, and the ease with which their surface can be renewed or modified. researchgate.netmdpi.com

For Monuron determination, a pre-activated CPE has been shown to significantly enhance the electrochemical signal. univ-eloued.dz Using square wave voltammetry with this electrode, researchers achieved a detection limit of 0.016 µg/mL for Monuron in water samples. univ-eloued.dz The study identified two linear concentration ranges, demonstrating the method's applicability for quantification. univ-eloued.dz

The performance of CPEs can be further improved by incorporating modifiers into the carbon paste. researchgate.netresearchgate.net These modifiers can enhance the accumulation of the target analyte at the electrode surface or catalyze the electrochemical reaction, leading to improved sensitivity and selectivity. mdpi.com For example, a CPE modified with an organophilic layered double hydroxide (B78521) resulted in a twofold increase in the current signal for the related herbicide fenuron (B33495). researchgate.net This enhancement was attributed to favorable hydrophobic interactions between the modifier and the analyte. researchgate.net While these specific modifications were developed for other compounds, they highlight the potential of modified CPEs as a versatile platform for creating sensitive sensors for Monuron and other phenylurea herbicides. mdpi.comnih.gov

Table 3: Performance of a Pre-activated CPE for Monuron Analysis

Analytical Technique Linear Range 1 Linear Range 2 Limit of Detection (LOD) Limit of Quantification (LOQ)
Square Wave Voltammetry 0.39 - 1.98 µg/mL 0.08 - 0.35 µg/mL 0.016 µg/mL 0.054 µg/mL

Data from a study on Monuron analysis in water samples using a pre-activated carbon paste electrode. univ-eloued.dz

Spectrophotometric and Colorimetric Approaches

Spectrophotometric and colorimetric methods represent classic analytical techniques for the quantification of chemical compounds. These approaches are based on the principle that substances absorb light of specific wavelengths. For a compound like Monuron, which is part of the Monuron-TCA salt, these methods often require a chemical derivatization step to produce a colored product that can be measured.

Hydrolysis-Based Methods for Aromatic Amine Detection

A primary method for the analysis of Monuron involves its alkaline hydrolysis. nih.gov This process breaks down the Monuron molecule to yield 4-chloroaniline (B138754), a primary aromatic amine. nih.gov This resulting amine can then be derivatized through a diazotization and coupling reaction to form a colored azo dye. The intensity of the color, which is proportional to the concentration of the original herbicide, is then measured using a spectrophotometer or colorimeter. nih.gov

Another advanced approach involves post-column photolysis followed by derivatization. In this technique, used in High-Performance Liquid Chromatography (HPLC) systems, the phenylurea compound is first broken down by UV light (photolysis) into monoalkylamines. These amines are then reacted with reagents like o-phthalaldehyde (B127526) and 2-mercaptoethanol (B42355) to form highly fluorescent isoindoles, which can be detected with great sensitivity. nih.gov

Sample Preparation and Cleanup Procedures

Effective sample preparation is a critical step in the analytical workflow to ensure that trace levels of Monuron-TCA can be accurately measured in complex environmental and biological matrices. The goal is to isolate the analyte from interfering substances that could compromise the analysis.

Extraction and Cleanup Protocols for Residue Analysis

The choice of extraction and cleanup protocol depends heavily on the sample matrix.

Water Samples: Solid-phase extraction (SPE) is a widely used technique for aqueous samples. Water is passed through a cartridge containing a solid adsorbent, such as C18, which retains the herbicide. The herbicide is then eluted from the cartridge with a small volume of an organic solvent. nih.gov

Soil and Food Matrices: For solid samples like rice, corn, or tea, more complex procedures are required. A common approach involves an initial extraction with an organic solvent like acetonitrile (B52724). researchgate.net For tea samples, a technique called Matrix Solid-Phase Dispersion (MSPD) can be employed, where the sample is blended with an adsorbent material like C18, and the analyte is eluted with a solvent such as dichloromethane. tea-science.com

Cleanup: After the initial extraction, a cleanup step is often necessary to remove co-extracted matrix components. This can be achieved using SPE with materials like Florisil. researchgate.net For samples with high protein content, precipitation using trichloroacetic acid (TCA) and acetone (B3395972) is an effective method to remove proteins and other interfering substances. sigmaaldrich.comresearchgate.netprotocols.io This is particularly relevant for Monuron-TCA, as TCA is a component of the compound itself. The process involves adding TCA/acetone to the sample extract, which causes proteins to precipitate, allowing them to be separated by centrifugation. researchgate.netprotocols.io

Considerations for Multi-Residue Analysis and Compound Resolution

Monuron is often used in environments where other phenylurea herbicides may also be present. Therefore, analytical methods capable of detecting and quantifying multiple residues simultaneously are highly valuable. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC), particularly with a C18 reversed-phase column and a gradient elution of acetonitrile and water, is a common technique for separating multiple phenylurea herbicides in a single analytical run. nih.govresearchgate.net The development of such multi-residue methods requires careful optimization to ensure that all target compounds, including Monuron, are well-resolved from each other and from matrix interferences. nih.govresearchgate.net

Method Validation and Performance Metrics

To ensure the reliability of analytical data, methods for detecting Monuron-TCA must be rigorously validated. Key performance metrics are established to define the method's capabilities and limitations.

Sensitivity, Selectivity, and Detection Limits in Environmental Matrices

The sensitivity of an analytical method is its ability to detect small amounts of the target analyte. This is often expressed through the Method Detection Limit (MDL) or Limit of Quantification (LOQ). Selectivity refers to the method's ability to measure the analyte of interest without interference from other components in the sample.

Studies have demonstrated the high sensitivity of modern analytical methods for phenylurea herbicides in various matrices. For instance, HPLC methods coupled with diode array detection have achieved MDLs as low as 4 to 40 nanograms per liter (ng/L) in water. nih.gov For vegetable samples, ultra-performance liquid chromatography has yielded LOQs in the range of 0.8 to 2.3 micrograms per kilogram (µg/kg). nih.govresearchgate.net The accuracy of these methods is often assessed through recovery studies, where a known amount of the herbicide is added to a blank sample and analyzed. Mean recoveries typically range from 74% to over 100%, indicating good method accuracy. nih.govresearchgate.net

The following table summarizes reported performance metrics for the analysis of Monuron and related phenylurea herbicides in different environmental matrices.

MatrixAnalytical MethodDetection/Quantification LimitMean Recovery (%)Source
WaterSPE-HPLC-DAD4 - 40 ng/L (MDL)74 - 104% nih.gov
VegetablesUPLC0.8 - 2.3 µg/kg (LOQ)Not specified nih.govresearchgate.net
Rice and CornHPLC-FLDNot specified85.9 - 120.9% researchgate.net

Environmental Remediation and Management Considerations

Strategies for Contaminated Site Management

Effective management of sites contaminated with mixed wastes like Monuron (B1676734) TCA involves a comprehensive assessment of the soil and groundwater to determine the extent of contamination. Remediation strategies often need to be robust enough to degrade or immobilize chemically distinct compounds. For formulations containing both a substituted urea (B33335) herbicide and a chlorinated organic acid, a multi-faceted approach is often necessary, potentially combining different remediation technologies.

To accelerate the breakdown of persistent organic pollutants such as Monuron and TCA in the environment, various degradation enhancement techniques are employed. These methods aim to transform the contaminants into less harmful substances at a faster rate than natural attenuation. Advanced Oxidation Processes (AOPs) are a prominent category of such techniques, involving the generation of highly reactive chemical species to destroy organic compounds. researchgate.net

In Situ Chemical Oxidation (ISCO) is a remediation technology that involves injecting chemical oxidants into the contaminated subsurface to destroy pollutants. regenesis.comfrtr.gov Persulfate-based ISCO is particularly effective for a broad spectrum of contaminants, including the chlorinated compounds to which trichloroacetic acid (TCA) belongs. regenesis.commdpi.com

Persulfate (S₂O₈²⁻) is a strong oxidant, but its power is significantly enhanced through activation, which generates the sulfate (B86663) radical (SO₄•⁻). mdpi.com The sulfate radical has a high redox potential and is capable of degrading a wide array of recalcitrant organic compounds. mdpi.comworldbank.org Common methods for activating persulfate include the use of heat, high pH (alkaline conditions), or transition metals like ferrous iron (Fe²⁺). regenesis.commdpi.com

The process is well-suited for chlorinated compounds. For instance, research has demonstrated that heat-activated persulfate can effectively degrade chlorinated solvents. science.gov The chemical reaction involves the activated persulfate attacking the carbon-chlorine bonds, leading to the breakdown of the molecule.

Beyond chlorinated compounds, activated persulfate has also proven effective against pesticides, including phenylurea herbicides like Monuron. frtr.govabas.org This makes ISCO with activated persulfate a viable strategy for sites co-contaminated with both TCA and Monuron. The robust and non-specific nature of the sulfate radicals allows them to oxidize both the chlorinated acetic acid and the substituted urea herbicide structure.

Table 1: Contaminant Applicability for Activated Persulfate ISCO

Contaminant ClassSpecific ExamplesEffectiveness of Activated Persulfate
Chlorinated Ethanes/EthenesTrichloroethene (TCE), Trichloroethane (TCA)Good to Excellent frtr.gov
Petroleum HydrocarbonsBTEXExcellent frtr.gov
PesticidesPhenylureas (e.g., Monuron), OrganochlorinesGood frtr.gov
PhenolsPhenol, ChlorophenolsExcellent frtr.gov

Degradation Enhancement Techniques

Bio-remediation Potential for Related Herbicides

Bioremediation is an environmental management strategy that utilizes microorganisms to break down pollutants into non-toxic substances. frontiersin.org It is considered a cost-effective and environmentally friendly approach for treating soil and water contaminated with herbicides. researchgate.netfrontiersin.org For phenylurea herbicides, which include Monuron, microbial degradation is a primary mechanism of transformation in the environment. researchgate.netucanr.edu This can be enhanced through techniques like bioaugmentation, which involves inoculating the contaminated site with specific microbial strains known for their degradative capabilities, and biostimulation, which involves adding nutrients to encourage the growth of indigenous degrading populations. csic.esnih.gov

The breakdown of phenylurea herbicides in soil is predominantly carried out by microorganisms. oup.com Several bacterial and fungal species have been identified that can degrade and, in some cases, completely mineralize these compounds, using them as a source of carbon and energy. frontiersin.orgucanr.edu

The microbial metabolism of N,N-dimethyl-substituted phenylureas, such as Monuron and Diuron (B1670789), often begins with N-demethylation, where the methyl groups attached to the nitrogen atom are sequentially removed. oup.comasm.org This initial step is often rate-limiting. asm.org Subsequent steps can involve the hydrolytic cleavage of the urea side chain, which releases the corresponding aniline (B41778) derivative (e.g., p-chloroaniline from Monuron). oup.com

A variety of microbial genera have demonstrated the ability to degrade phenylurea herbicides. For example, a bacterial strain identified as Sphingobium sp. was found to be capable of degrading a wide range of phenylurea herbicides, including Monuron. cabidigitallibrary.org Fungi are also known to participate in the degradation of these herbicides. oup.com

Table 2: Examples of Microorganisms Involved in Phenylurea Herbicide Degradation

Microorganism GenusTypeRelated Phenylurea Herbicides Degraded
ArthrobacterBacteriaDiuron, Isoproturon, Linuron, Monuron frontiersin.orgoup.com
SphingobiumBacteriaIsoproturon, Diuron, Monuron, Linuron asm.orgcabidigitallibrary.org
OchrobactrumBacteriaDiuron, Linuron, Chlorotoluron, Isoproturon nih.gov
BacillusBacteriaLinuron oup.com
PseudomonasBacteriaIsoproturon oup.com
AspergillusFungiDiuron frontiersin.org
MortierellaFungiDiuron frontiersin.org

Emerging Research Directions and Knowledge Gaps

Long-Term Ecological Consequences of Historical Contamination

A primary area of concern is the long-term impact of historical Monuron (B1676734) TCA use on ecosystems. Monuron is known for its persistence in the environment, a characteristic that prolongs its potential for ecological disruption long after its application has ceased. ucanr.edu

Detailed Research Findings: Research has shown that monuron's persistence varies significantly with soil type and environmental conditions. Studies indicate that microbial degradation is a key factor in its breakdown, a process influenced by soil moisture, temperature, and organic matter content. epa.gov In one comparative study, monuron proved to be highly persistent across different soil types, with inactivation occurring much more slowly than for other herbicides like IPC and CIPC. ucanr.edu For instance, at a concentration of 6.4 parts per million (ppm), monuron's activity was neutralized after three cropping and drying cycles in Egbert loam, but required nine and eleven cycles in Yolo clay loam and Yolo fine sandy loam, respectively. ucanr.edu

In aquatic systems, monuron also demonstrates significant longevity. A study tracking its fate in an aquatic environment found that an appreciable loss of the herbicide did not occur until 16 weeks after application. cambridge.org After 128 weeks, approximately 15% of the initial monuron amount remained, with the majority having migrated from the water column into the soil, primarily within the top four inches. cambridge.org The trichloroacetic acid (TCA) component also poses risks, particularly to aquatic plants and phytoplankton. researchgate.net Given that historical applications were often at high rates for soil sterilization on non-croplands, understanding the slow release and transformation of these residues is critical for assessing the health of affected watersheds and terrestrial habitats. tamu.edu

A significant knowledge gap remains in the comprehensive, long-term monitoring of sites with a documented history of heavy Monuron TCA application. Such studies are crucial for understanding its continuing impact on soil microbial community structure, function, and the potential for bioaccumulation in successive generations of local flora and fauna.

Table 1: Persistence of Monuron in Different Soil Types Data derived from a study measuring the number of 60-day cycles (30-day crop growth, 30-day drying) required to reduce herbicide activity to a level permitting 50% plant growth.

Soil TypeInitial Monuron Concentration (ppmw)Number of Cycles for 50% Growth
Yolo Fine Sandy Loam6.411
Yolo Clay Loam6.49
Egbert Loam (High Organic Matter)6.43
Yolo Fine Sandy Loam25.6>20
Yolo Clay Loam25.6>20
Egbert Loam (High Organic Matter)25.6>20

Advanced Analytical Techniques for Trace Level Detection

The persistence of this compound necessitates sensitive and accurate analytical methods for monitoring its presence at trace levels in environmental samples. While standard methods exist, there is a push toward more advanced techniques that offer higher resolution, greater sensitivity, and the ability to simultaneously detect the parent compounds and their degradation products.

Detailed Research Findings: Historically, High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector has been a common method for analyzing urea-based herbicides. ajol.info However, a notable limitation of this technique is its difficulty in adequately resolving Monuron from its salt, this compound, and fenuron (B33495) from fenuron-TCA, often requiring results to be reported as the parent compound. epa.govmdpi.comnih.gov To improve analysis in complex matrices, cleanup steps using materials like Florisil are often recommended. mdpi.comnih.gov

Emerging research focuses on more sophisticated platforms. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides significantly improved sensitivity and selectivity, allowing for detection at the nanogram-per-liter level. researchgate.net This is crucial for monitoring drinking water and assessing ecosystem exposure. Other advanced platforms, such as those combining ion-exchange chromatography with mass spectrometry (IC-MS), are being developed for the analysis of highly polar and ionic compounds in complex matrices. acs.org Electrochemical methods, such as square wave voltammetry using carbon paste electrodes, are also being explored as faster, more cost-effective alternatives for on-site analysis, though they may not reach the same level of sensitivity as MS-based methods. ajol.info

A key knowledge gap is the development and validation of methods capable of distinguishing the intact this compound salt from its dissociated monuron and TCA components in environmental samples. Furthermore, creating a comprehensive analytical strategy to simultaneously quantify parent compounds and a wide array of their metabolic and degradation products remains a significant challenge.

Table 2: Comparison of Analytical Techniques for Monuron Detection

TechniqueTypical DetectorKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC)Ultraviolet (UV)Well-established, robust. ajol.infoLower sensitivity, difficulty resolving Monuron and this compound. epa.govmdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Mass Spectrometer (MS/MS)High sensitivity and selectivity, can identify transformation products. researchgate.netHigher cost and complexity. mdpi.com
Ion-Exchange Chromatography-Mass Spectrometry (IC-MS)Mass Spectrometer (MS)Excellent for separating ions like TCA, high sensitivity. acs.orgHistorically challenging coupling, requires specialized systems. acs.org
Square Wave VoltammetryElectrochemicalFast, low cost, suitable for on-site screening. ajol.infoLess sensitive than MS methods, potential for matrix interference. ajol.info

Comparative Ecotoxicology with Modern Herbicide Formulations

This compound is an obsolete herbicide formulation, and its ecotoxicological profile differs from that of many modern herbicides, which are often designed for greater target specificity and faster environmental degradation. herts.ac.uk Comparative studies are essential for contextualizing the risks of historical contamination relative to current agricultural chemicals.

Detailed Research Findings: Monuron functions by inhibiting photosynthesis at photosystem II, a broad mode of action that can affect a wide range of non-target plants and algae. herts.ac.uk While most modern herbicides are not acutely toxic to soil organisms at typical application rates, monuron has been noted as an exception, showing toxicity at very high doses, similar to some triazine and dinitroaniline herbicides. nih.govmdpi.com

Modern herbicides often employ different mechanisms, such as the inhibition of specific enzymes like acetolactate synthase (ALS) or 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. google.com These targeted modes of action can, in some cases, lead to lower toxicity for non-target organisms. However, the widespread use of herbicides like glyphosate (B1671968) has led to other ecological concerns, including the development of resistance and impacts on non-target insects through the reduction of food sources. nih.govmdpi.com

Direct comparative ecotoxicology studies between this compound and a wide range of current-use herbicides are scarce. This represents a major knowledge gap. Such research is needed to properly assess the relative risks of historical this compound contamination. For example, comparing its long-term impact on soil microbial diversity and aquatic invertebrate populations against that of a contemporary herbicide under controlled microcosm or mesocosm conditions would provide invaluable data for risk assessment and remediation prioritization.

Deeper Elucidation of Metabolic Pathways and Carcinogenic Mechanisms

This compound is classified as "Suspected of causing cancer (Category 2)". nih.govsafeworkaustralia.gov.au Understanding the metabolic pathways that lead to its breakdown and the specific mechanisms that trigger carcinogenesis is a critical area of ongoing research.

Detailed Research Findings: The metabolism of monuron in organisms is not fully elucidated but is thought to proceed through demethylation and hydroxylation. epa.gov A proposed pathway involves the initial formation of N-(4-chlorophenyl) urea (B33335), followed by further degradation. epa.gov Studies on the related herbicide diuron (B1670789) have shown that metabolism in fish produces 3,4-dichloroaniline (B118046). epa.gov By analogy, the metabolism of monuron is expected to produce 4-chloroaniline (B138754). This is a significant concern, as 4-chloroaniline is a known carcinogenic compound. Therefore, the carcinogenic risk of monuron is likely linked to the formation of this hazardous metabolite.

Recent research has also pointed to potential endocrine-disrupting effects and the induction of chronic renal toxicity in rats exposed to monuron. researchgate.net Advanced metabolomics approaches are being used to investigate how low-level exposure to such compounds can alter cellular processes, including perturbations in amino acid metabolism and the TCA cycle. researchgate.netnih.gov

A deeper understanding of these processes is required. Key knowledge gaps include the precise enzymatic pathways responsible for the metabolic activation of monuron to 4-chloroaniline in various organisms, including humans. Further research is also needed to clarify the exact molecular mechanisms by which monuron or its metabolites induce renal toxicity and exert potential endocrine-disrupting effects. researchgate.net Elucidating how these metabolic disruptions contribute to the initiation and promotion of tumors is a priority for accurately assessing its health risks.

Synergistic Effects of this compound with Other Environmental Stressors

In the environment, organisms are rarely exposed to a single chemical in isolation. The toxicity of this compound can be influenced by the presence of other contaminants and environmental stressors, potentially leading to synergistic effects where the combined impact is greater than the sum of the individual effects.

Detailed Research Findings: this compound is classified as very toxic to aquatic life with long-lasting effects. nih.govaccustandard.com This toxicity can be exacerbated by other factors. For example, the TCA component of the herbicide can co-occur with other chloroacetic acids in the environment, which are also phytotoxic, leading to cumulative or synergistic damage to plants. researchgate.net While not acutely toxic to most insects at normal doses, high concentrations of monuron have been reported to have indirect effects on insect biodiversity. mdpi.com This effect could be amplified when combined with other stressors.

Research on other pesticides provides a strong basis for this concern. For instance, studies have shown that environmental stressors like food limitation can dramatically increase the synergistic toxicity of pesticide mixtures to aquatic invertebrates like Daphnia magna. nih.gov In one such study, a mixture of a pyrethroid and a fungicide showed a more than tenfold increase in synergistic effects under low-food conditions compared to high-food conditions. nih.gov Similarly, the combined application of herbicides like 2,4-D and glyphosate has been shown to reduce populations of non-target ground beetles and spiders more than either chemical alone. nih.gov

There is a significant knowledge gap regarding the synergistic effects of this compound specifically. There is a lack of studies investigating its interactions with other common environmental contaminants (e.g., heavy metals, polycyclic aromatic hydrocarbons) or with abiotic stressors relevant to climate change (e.g., increased temperature, altered pH). Research in this area is crucial for developing realistic environmental risk assessments, as single-compound toxicity data may underestimate the true ecological impact in a complex, multi-stressor world. nih.gov

Conclusion

Synthesis of Key Findings on Monuron (B1676734) TCA Research

Monuron TCA is a non-selective, systemic herbicide that is a derivative of monuron and trichloroacetic acid (TCA). bcpcpesticidecompendium.org It has been formulated in both granular and liquid forms for the control of a wide range of annual and perennial grasses and broadleaved weeds. epa.gov The primary mechanism of action for this compound is the inhibition of photosynthesis. herts.ac.ukontosight.ai The monuron component blocks the Hill reaction, a critical light-dependent process in photosynthesis, preventing the plant from producing the energy required for survival. ontosight.aiannualreviews.org This mode of action is classified under the Herbicide Resistance Action Committee (HRAC) Group C2 and the Weed Science Society of America (WSSA) Group 5. herts.ac.uk

Metabolic studies in both plants and animals indicate that this compound undergoes degradation, with transformations appearing similar across different organisms. epa.gov In plants, the breakdown of the monuron component has been a subject of study, with some research suggesting that observations of significant degradation may have been influenced by impurities or pre-absorption degradation. epa.gov In animals, it has been noted that the enzyme systems responsible for breaking down monuron in the liver seem to be inducible. epa.gov

The environmental fate of this compound is characterized by moderate to high persistence in soil and a high potential for leaching into groundwater. herts.ac.uk The mobility of the monuron component in soil does not appear to be significantly affected by pH. epa.gov Degradation in the environment can occur through both microbial action and photochemical processes, although monuron itself is relatively resistant to photodecomposition unless a photosensitizer is present. epa.govannualreviews.org Studies have identified p-chloroaniline as a minor photodegradation product. epa.gov Bioaccumulation has been observed in aquatic organisms, with concentrations of monuron detected in various tissues of fish exposed to the herbicide. epa.gov

Ecotoxicological studies have revealed that this compound and its components pose a risk to non-target organisms. The combination of monuron and TCA has been found to be more toxic to fish than monuron alone. epa.govcambridge.org It is classified as very toxic to aquatic life, with long-lasting effects. nih.gov Effects on fish include decreased hemoglobin and erythrocyte counts, and it has been shown to be toxic to various fish species, with fingerlings being more sensitive than adults. epa.govresearchgate.net Fish-food organisms are also significantly reduced at herbicidal concentrations. cambridge.org In animal studies, monuron has been associated with methemoglobinemia. epa.govnih.gov

Implications for Environmental Policy and Risk Assessment

The characteristics of this compound, particularly its persistence in soil, high leaching potential, and ecotoxicity, have significant implications for environmental policy and risk assessment. herts.ac.uk The potential for groundwater contamination is a major concern, necessitating strict regulations on its use to protect drinking water sources. ontosight.aiherts.ac.uk The high toxicity to aquatic organisms, including fish and the invertebrates they feed on, underscores the need for policies that prevent its entry into water bodies through runoff or leaching. cambridge.orgnih.gov

Risk assessments for this compound must consider its long-term effects on ecosystems. Its classification as "very toxic to aquatic life with long lasting effects" and as a suspected carcinogen highlights the potential for chronic environmental and health impacts. nih.govsafeworkaustralia.gov.au Regulatory bodies in several regions have taken action based on these risks. For instance, the parent compound monuron is not approved for use in the European Union and the United Kingdom. herts.ac.ukeuropa.eu In Australia, this compound is listed as a hazardous chemical suspected of causing cancer and causing serious eye and skin irritation. safeworkaustralia.gov.au The United States Environmental Protection Agency (EPA) has also noted that available environmental fate data for Monuron-TCA were insufficient for a full assessment during its reregistration process. epa.gov These regulatory stances reflect a precautionary approach to managing the risks associated with this herbicide.

Policies regarding the use of such herbicides should also account for the combined toxicity of their components. The increased toxicity of this compound mixtures compared to monuron alone demonstrates the importance of evaluating the ecotoxicological profile of formulated products, not just the active ingredients in isolation. epa.govcambridge.org

Future Research Imperatives

Despite the existing body of research on this compound and its parent compounds, several areas warrant further investigation to refine our understanding of its environmental and health risks.

First, there is a need for more comprehensive data on the environmental fate of the combined this compound compound. While much is known about monuron, specific data on the persistence, mobility, and degradation of the formulated salt in various soil types and environmental conditions are less complete. epa.gov This includes a more detailed investigation into its degradation pathways and the identification of all significant metabolites and by-products in both terrestrial and aquatic systems.

Second, further research into the long-term, sublethal effects on non-target organisms is crucial. While acute toxicity data are available, understanding the chronic impacts on microbial communities, soil fauna, and the reproductive and developmental health of aquatic and terrestrial wildlife would provide a more complete picture of its ecological risk. The potential for bioaccumulation up the food chain also requires more detailed study. ucanr.edu

Third, the mechanisms of toxicity, particularly concerning its suspected carcinogenicity and potential to induce methemoglobinemia, should be further elucidated. epa.govnih.gov Understanding the molecular and cellular pathways through which it exerts these effects would improve human health risk assessments and could inform the development of safer alternatives.

Finally, research into effective and environmentally benign remediation techniques for soil and water contaminated with this compound is needed. Given its persistence and mobility, developing cost-effective methods to degrade or remove this compound from the environment would be highly beneficial. This could include exploring advanced oxidation processes or bioremediation strategies using specific microbial strains capable of breaking down this herbicide. annualreviews.orgnm.gov

Interactive Data Tables

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 3-(4-chlorophenyl)-1,1-dimethylurea;2,2,2-trichloroacetic acid epa.gov
CAS Number 140-41-0 epa.govherts.ac.uk
Molecular Formula C11H12Cl4N2O3 epa.govepa.gov
Molecular Weight 362.04 g/mol herts.ac.ukdrugfuture.com
Appearance Crystalline solid herts.ac.uk
Melting Point 78-81 °C drugfuture.com

Ecotoxicity of this compound Formulations

OrganismTest TypeToxicity Value (LC50)Source
Rainbow trout (Oncorhynchus mykiss) 96-hour acute toxicity3.53 ppm ipmcenters.org

Q & A

Q. What analytical methods are recommended for detecting and quantifying Monuron TCA in environmental or biological samples?

this compound is typically analyzed using gas chromatography-mass spectrometry (GC-MS) for environmental samples, as outlined in EPA Method 633 for organonitrogen pesticides . For biological systems, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in quantifying metabolites and degradation products. Key steps include:

  • Sample preparation : Solid-phase extraction (SPE) for environmental matrices or protein precipitation for biological fluids.
  • Method validation : Calibration curves, recovery rates (≥80%), and limits of detection (LOD < 1 µg/L) to ensure reproducibility .

Q. How should researchers design experiments to assess this compound’s environmental persistence?

A robust experimental framework includes:

  • Controlled degradation studies : Vary pH, temperature, and UV exposure to simulate environmental conditions.
  • Half-life calculations : Use first-order kinetics models to estimate degradation rates.
  • Control groups : Include abiotic controls (e.g., sterile soil) to distinguish microbial vs. chemical degradation .
  • Replication : At least triplicate samples per condition to account for variability .

Q. What are the critical steps for conducting a systematic literature review on this compound’s toxicological effects?

  • Search strategy : Use Boolean operators (e.g., "this compound AND toxicity") across databases like PubMed, Scopus, and Web of Science, prioritizing peer-reviewed studies .
  • Bias reduction : Include studies with conflicting results and assess risk of bias using tools like Cochrane’s ROBINS-I .
  • Data synthesis : Categorize findings by endpoint (e.g., cytotoxicity, genotoxicity) and organism model (e.g., Daphnia magna, rodent hepatocytes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s metabolic interference with the TCA cycle?

Contradictions often arise from methodological differences. To address this:

  • Cross-validate techniques : Compare LC-MS/MS metabolite profiles with enzymatic assays (e.g., citrate synthase activity) .
  • Dose-response analysis : Test sub-lethal vs. acute doses to identify threshold effects.
  • Model systems : Use in vitro mitochondrial isolates to isolate TCA cycle impacts from cellular signaling pathways .
  • Meta-analysis : Statistically pool data from independent studies to identify consensus trends .

Q. What advanced methodologies are available to study this compound’s interaction with soil microbial communities?

  • Metagenomics : 16S rRNA sequencing to profile microbial diversity shifts post-exposure.
  • Stable isotope probing (SIP) : Track <sup>13</sup>C-labeled this compound degradation pathways.
  • Microcosm experiments : Simulate field conditions with varying organic matter content and moisture levels .
  • Multi-omics integration : Correlate metagenomic data with metabolomic profiles to map degradation pathways .

Q. How can researchers optimize analytical sensitivity for trace-level this compound detection in complex matrices?

  • Column selection : Use hydrophilic interaction liquid chromatography (HILIC) for polar metabolites in biological fluids.
  • Ion suppression mitigation : Dilute samples or apply matrix-matched calibration.
  • High-resolution MS : Orbitrap or Q-TOF systems to resolve isotopic patterns and reduce false positives .
  • Quality control : Include internal standards (e.g., deuterated this compound) for quantification accuracy .

Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., instrument settings, software versions) in supplementary materials .
  • Ethical reporting : Avoid absolute statements like "non-toxic" without qualifying dose and context .
  • Data transparency : Deposit raw datasets in repositories like Figshare or Zenodo to facilitate peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.